molecular formula C8H6BrClO2 B3040439 2-(3-Bromo-5-chlorophenyl)acetic acid CAS No. 202001-01-2

2-(3-Bromo-5-chlorophenyl)acetic acid

Cat. No.: B3040439
CAS No.: 202001-01-2
M. Wt: 249.49 g/mol
InChI Key: KPKHJMMYGGQPKN-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a white to light yellow crystalline solid, known for its stability under normal conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-chlorophenyl)acetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method includes the following steps:

    Bromination: Phenylacetic acid is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-5-chlorophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution: Products include various substituted phenylacetic acids.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

2-(3-Bromo-5-chlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(3-Bromo-4-chlorophenyl)acetic acid
  • 2-(3-Bromo-5-fluorophenyl)acetic acid
  • 2-(3-Chloro-5-bromophenyl)acetic acid

Comparison: 2-(3-Bromo-5-chlorophenyl)acetic acid is unique due to the specific positions of the bromine and chlorine atoms on the phenyl ring. This positioning affects its chemical reactivity and biological activity, distinguishing it from other similar compounds. For instance, the presence of bromine at the 3-position and chlorine at the 5-position may result in different steric and electronic effects compared to other isomers.

Properties

IUPAC Name

2-(3-bromo-5-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKHJMMYGGQPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202001-01-2
Record name 2-(3-bromo-5-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(3-Bromo-5-chloro-phenyl)-malonic acid dimethyl ester (19 g, 59 mmol) in MeOH (500 mL) was treated with 1N aqueous NaOH (237 mL, 237 mmol) at 50° C. for 1.5 hours. The mixture was concentrated, and the residue was acidified and extracted twice with EtOAc. The combined organic layers were dried, filtered, and concentrated to give the title compound.
Name
2-(3-Bromo-5-chloro-phenyl)-malonic acid dimethyl ester
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
237 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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